![molecular formula C16H14F3NO2S B14206325 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide CAS No. 803683-88-7](/img/structure/B14206325.png)
4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a trifluoropropenyl group and a methyl group. The presence of the trifluoropropenyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(3,3,3-trifluoroprop-1-en-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoropropenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzenesulfonamide
- **4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzenesulfonamide
- **4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzenesulfonamide
Uniqueness
The unique combination of the trifluoropropenyl group and the sulfonamide group in 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide imparts distinct chemical and biological properties.
Properties
CAS No. |
803683-88-7 |
|---|---|
Molecular Formula |
C16H14F3NO2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-11-7-9-13(10-8-11)23(21,22)20-15-6-4-3-5-14(15)12(2)16(17,18)19/h3-10,20H,2H2,1H3 |
InChI Key |
QBJCJSAUJQNMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


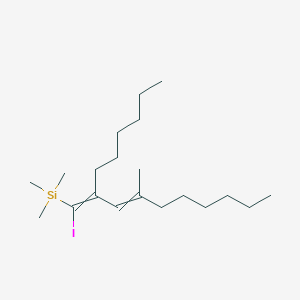
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
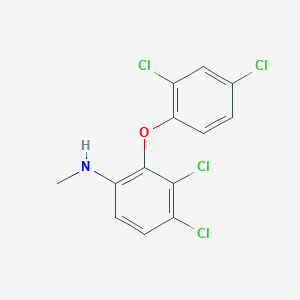
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
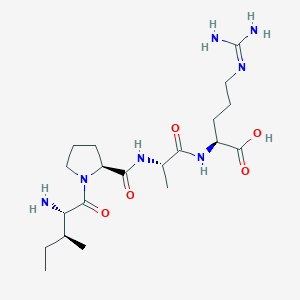

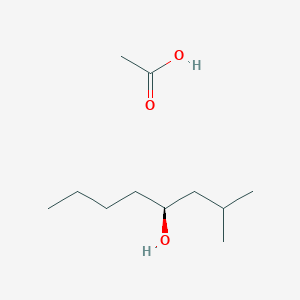
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
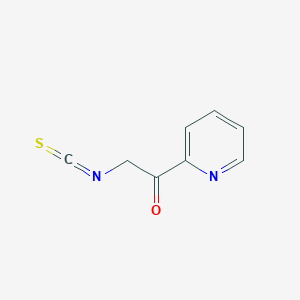
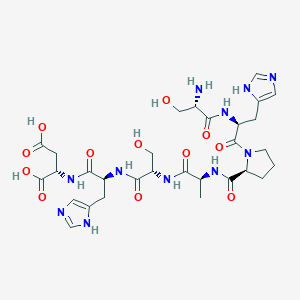
![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
